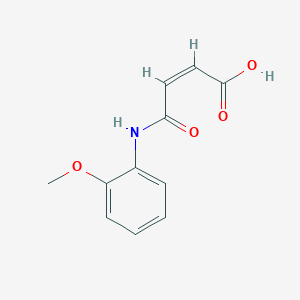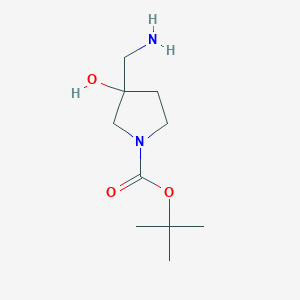
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of tert-butyl groups with other compounds. For example, in the study of macromolecular complexes, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate2. However, the specific synthesis process for Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is not detailed in the search results.Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is not explicitly mentioned in the search results. However, similar compounds with tert-butyl groups have been studied using NMR spectroscopy2.Chemical Reactions Analysis
The specific chemical reactions involving Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results. However, the attachment of tert-butyl groups to proteins for the study of macromolecular assemblies has been explored2.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.科学的研究の応用
Chemical Synthesis and Application in Organic Chemistry Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate serves as a significant intermediate in organic synthesis, demonstrating its versatility in various chemical transformations. For instance, it has been utilized in the mechanism of N→O tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, highlighting an unusual intramolecular reaction pathway involving a nine-membered cyclic transition state (Xue & Silverman, 2010). Additionally, it's involved in the economical synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, underlining the importance of this compound in producing pharmaceutically active substances through an efficient process that is both economical and suitable for industrial scale-up (Han et al., 2018).
Advanced Material and Natural Product Synthesis The compound also plays a crucial role in the synthesis of key intermediates for natural products, such as its use in creating an intermediate of Biotin, a water-soluble vitamin essential for the metabolic cycle. This synthesis route from L-cystine showcases the compound's utility in biosynthetic pathways (Qin et al., 2014). Furthermore, its derivative tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been efficiently synthesized, demonstrating the compound's role in the development of novel protein tyrosine kinase inhibitors, with the synthesis process highlighting its potential for industrial application due to the method's simplicity and high yield (Chen Xin-zhi, 2011).
Enzymatic Resolution and Coupling Reactions The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's applicability in producing enantiomerically pure substances, which is crucial for the pharmaceutical industry. This process has achieved significant enantioselectivity, further emphasizing the compound's value in precise synthetic applications (Faigl et al., 2013). Additionally, the use of di-tert-butyl dicarbonate as an efficient coupling reagent for carboxylic acid moieties to hydroxymethylated resins, with the reaction being effective for both aromatic and aliphatic acids, underlines the compound's versatility in synthetic chemistry and potential applications in drug discovery and development (Laborde et al., 2008).
Safety And Hazards
The safety and hazards of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.
将来の方向性
The future directions for the study or application of Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate are not detailed in the search results.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with experts in the field may be required.
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDVVXFTUKWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
114214-73-2 |
Source


|
| Record name | tert-Butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

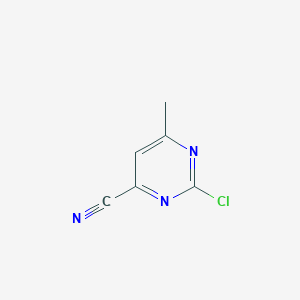
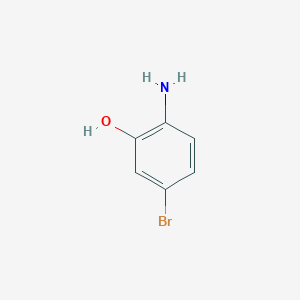
![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
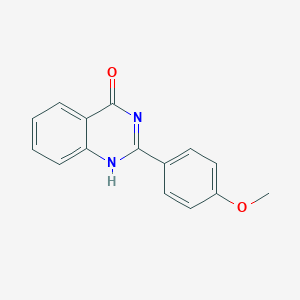


![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
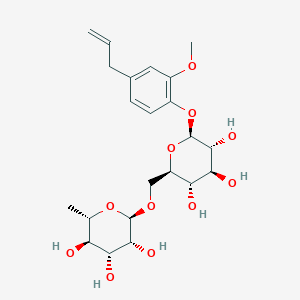

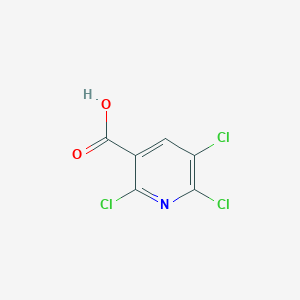
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
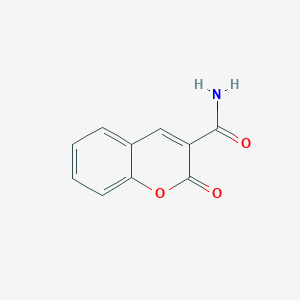
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
